Diethoxy{3-[(oxiran-2-yl)methoxy]propyl}silanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethoxy{3-[(oxiran-2-yl)methoxy]propyl}silanol is a chemical compound with the molecular formula C11H24O4Si. It is also known by its IUPAC name, diethoxy(methyl){3-[(oxiran-2-yl)methoxy]propyl}silane . This compound is characterized by the presence of an epoxy group and a silanol group, making it a versatile organosilicon compound used in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethoxy{3-[(oxiran-2-yl)methoxy]propyl}silanol typically involves the reaction of 3-chloropropyltriethoxysilane with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Diethoxy{3-[(oxiran-2-yl)methoxy]propyl}silanol undergoes various chemical reactions, including:
Oxidation: The epoxy group can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acids are employed for substitution reactions.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Various substituted silanes
Wissenschaftliche Forschungsanwendungen
Diethoxy{3-[(oxiran-2-yl)methoxy]propyl}silanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Wirkmechanismus
The mechanism of action of Diethoxy{3-[(oxiran-2-yl)methoxy]propyl}silanol involves the interaction of its functional groups with various molecular targets. The epoxy group can react with nucleophiles, leading to the formation of covalent bonds with proteins and other biomolecules. The silanol group enhances the compound’s adhesion properties by forming hydrogen bonds with surfaces .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethoxy{3-[(oxiran-2-yl)methoxy]propyl}silanol
- Methoxy{3-[(oxiran-2-yl)methoxy]propyl}silanol
- Ethoxy{3-[(oxiran-2-yl)methoxy]propyl}silanol
Uniqueness
Diethoxy{3-[(oxiran-2-yl)methoxy]propyl}silanol is unique due to its combination of an epoxy group and a silanol group, which imparts both reactivity and adhesion properties. This makes it particularly useful in applications requiring strong bonding and chemical modification .
Eigenschaften
CAS-Nummer |
110582-73-5 |
---|---|
Molekularformel |
C10H22O5Si |
Molekulargewicht |
250.36 g/mol |
IUPAC-Name |
diethoxy-hydroxy-[3-(oxiran-2-ylmethoxy)propyl]silane |
InChI |
InChI=1S/C10H22O5Si/c1-3-14-16(11,15-4-2)7-5-6-12-8-10-9-13-10/h10-11H,3-9H2,1-2H3 |
InChI-Schlüssel |
JLEHSALMIPBCCI-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCCOCC1CO1)(O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.